

Butamirate citrate pharmacological profile

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Compound Focus: Butamirate Citrate

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Core Pharmacology & Properties

Butamirate citrate is a non-narcotic, centrally acting cough suppressant used primarily for the treatment of dry, non-productive cough [1] [2].

- Mechanism of Action:** Its primary action is to directly inhibit the cough center located in the medulla oblongata of the brainstem [1] [3]. It is believed to bind with high affinity to the dextromethorphan-binding site [2]. This action suppresses the neural pathways responsible for the cough reflex without depressing respiration [3].
- Additional Properties:** Beyond its central antitussive effect, **butamirate citrate** is reported to have non-specific anticholinergic and bronchospasmolytic effects [4]. It also possesses anti-inflammatory properties that help soothe irritation in the respiratory tract [3].
- Pharmacokinetics:** The drug is rapidly and completely absorbed after oral administration [1]. It is extremely protein-bound (98%) and has a plasma elimination half-life of approximately 6 hours [1] [2]. Its active metabolites also contribute to its antitussive action [1].

Table 1: Pharmacokinetic Profile of Butamirate Citrate

| Parameter | Details |
|----------------------------------|--|
| Protein Binding | Extremely high (98%) [1] [2] |
| Absorption | Rapid and complete after oral administration [1] |
| Time to Cmax (sustained-release) | ~9 hours [1] |

| Parameter | Details |
|------------------------------|---|
| Plasma Elimination Half-life | ~6 hours [1] [2] |
| Elimination | Primarily renal (90%) [2] |
| Active Metabolites | Present; contribute to antitussive effect [1] |

Analytical Methods for Quantification

Butamirate citrate is not officially monographed in major pharmacopoeias, leading to the development of various analytical methods for its determination in pharmaceutical formulations like syrups [5].

- **HPLC as the Gold Standard:** Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a preferred method due to its ability to separate the analyte from complex matrices and excipients, such as those found in syrups [5] [6].
- **Sample Method Details:** A robust and validated RP-HPLC method uses a cyanopropyl column with a mobile phase of methanol and a 50 mM sodium dihydrogen phosphate buffer (pH 3.0), containing 1% triethylamine as a silanol blocker [5]. Detection is typically performed with a DAD or UV detector at 210 nm, with a total run time of 6 minutes [5].
- **Sample Preparation:** For syrup analysis, a simple dilution and filtration (e.g., through a 0.45 µm PVDF filter) is often sufficient before injection [5].
- **Alternative Techniques:** Derivative UV spectrophotometry can be used to overcome spectral interference from excipients. This often requires an extraction step (e.g., with n-pentane/isopropyl alcohol) before quantification at a specific trough wavelength, such as 253.6 nm [6].

Clinical Evidence & Clinical Trial Design

The clinical efficacy of butamirate has been evaluated in various studies, though some evidence regarding its performance in cough challenge models is mixed.

Table 2: Standard Pediatric Dosing for Butamirate Citrate Syrup

| Age Group | Dosage Regimen |
|-------------------|-------------------------------|
| 2 months - 1 year | 0.50 ml, four times daily [1] |
| 1 - 3 years | 0.75 ml, four times daily [1] |
| 3 - 6 years | 5 ml, three times daily [1] |
| 6 - 12 years | 10 ml, three times daily [1] |
| Adolescents (12+) | 15 ml, three times daily [1] |

- **Cough Challenge Study Protocol:** A randomized, placebo-controlled, six-way crossover study compared butamirate and dextromethorphan against placebo using a capsaicin inhalational challenge [4].
 - **Participants:** Healthy adult volunteers with normal spirometry and no recent respiratory infections [4].
 - **Intervention:** Subjects received various doses of butamirate syrup (22.5 mg to 90 mg), dextromethorphan (30 mg), or placebo [4].
 - **Primary Endpoint:** The area under the curve (AUC) of the log₁₀ C₅ (the concentration of capsaicin required to induce 5 coughs) from pre-dose to 12 hours post-dose [4].
 - **Key Finding:** While dextromethorphan significantly attenuated the capsaicin-induced cough reflex compared to placebo, butamirate, even at the highest dose of 45 mg, did not show a statistically significant effect. The study authors suggested that formulation issues at higher doses could be a potential reason for the lack of efficacy observed with butamirate [4].

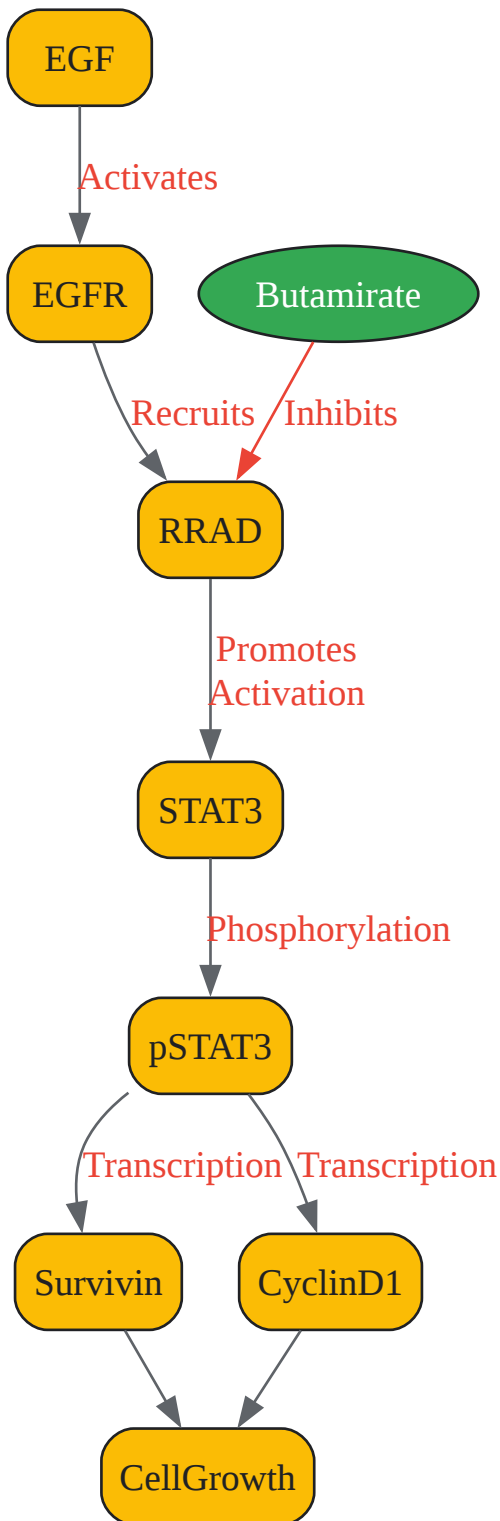
Emerging Research: Drug Repurposing in Oncology

Recent high-throughput screening studies have identified **butamirate citrate** as a promising candidate for drug repurposing in the treatment of glioblastoma (GBM), an aggressive brain cancer [7].

- **Key Finding:** Butamirate, along with another antitussive (oxelaidin), selectively inhibited the growth of GBM cell lines in both in vitro and in vivo mouse models, without significant adverse effects [7].
- **Proposed Mechanism:** The anti-tumor effect appears to be dependent on the presence of a GTPase protein called RRAD (Ras-related associated with diabetes). RRAD contributes to the activation of the STAT3 signaling pathway, which is crucial for cancer cell survival and growth [7].
- **Signaling Pathway:** The proposed mechanism involves butamirate and oxelaidin interacting with RRAD, which leads to the suppression of the EGFR/STAT3 signaling cascade. This results in the

downregulation of downstream targets like cyclin D1 and survivin, ultimately inhibiting tumor growth [7].

The diagram below visualizes this proposed signaling pathway and the point of intervention for butamirate.



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Butamirate inhibits RRAD, suppressing the EGFR/STAT3 pathway and glioblastoma cell growth.

Safety and Tolerability Profile

Butamirate citrate is generally well-tolerated with a good safety profile [1].

- **Common Side Effects:** In rare cases, side effects such as rash, nausea, diarrhea, and vertigo may occur, which typically resolve after dose reduction or withdrawal of the treatment [1] [2].
- **Important Precautions:** The drug suppresses the cough reflex, so its concomitant use with expectorants is contraindicated. This avoids the risk of mucus retention in the airways, which could lead to bronchospasm and respiratory infections [1].
- **Pregnancy and Lactation:** It is contraindicated during the first trimester of pregnancy. Use in the second and third trimesters or during breastfeeding requires caution and careful benefit-risk assessment by a physician [1].

Conclusion

Butamirate citrate is an established non-opioid antitussive with a well-understood central mechanism of action and a favorable safety profile. While it is a mainstay in clinical practice for managing dry cough, recent research has unveiled its potential beyond symptom relief. The discovery of its selective anti-tumor effects against RRAD-expressing glioblastoma cells opens a promising avenue for drug repurposing, highlighting the need for further clinical investigation to translate these preliminary findings into a novel oncological therapy.

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